2H-1,3-Oxazine-4-carboxylicacid,tetrahydro-2-oxo-,methylester,(S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Oxazine-4-carboxylicacid,tetrahydro-2-oxo-,methylester,(S)-(9CI) is a heterocyclic compound that belongs to the oxazinone family This compound is characterized by a six-membered ring containing oxygen and nitrogen atoms, with a methoxycarbonyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Oxazine-4-carboxylicacid,tetrahydro-2-oxo-,methylester,(S)-(9CI) typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-(3-oxoalkyl)carbamates with sodium borohydride under controlled pH conditions . Another approach is the condensation of 4-oxocarboxylic acids with hydroxylamine in the presence of pyridine or ethanol .
Industrial Production Methods
Industrial production of 2H-1,3-Oxazine-4-carboxylicacid,tetrahydro-2-oxo-,methylester,(S)-(9CI) may involve scalable methods such as the use of catalytic processes. For instance, the Ir-catalyzed one-pot reaction of secondary amides with acyl chlorides has been reported to yield oxazinones efficiently . This method is advantageous due to its mild reaction conditions and broad substrate scope.
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Oxazine-4-carboxylicacid,tetrahydro-2-oxo-,methylester,(S)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazinone derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction and acyl chlorides for substitution reactions. The conditions often involve the use of solvents like ethanol or pyridine and may require specific pH adjustments .
Major Products Formed
The major products formed from these reactions include various substituted oxazinones and their derivatives, which can be further utilized in different applications.
Scientific Research Applications
2H-1,3-Oxazine-4-carboxylicacid,tetrahydro-2-oxo-,methylester,(S)-(9CI) has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-1,3-Oxazine-4-carboxylicacid,tetrahydro-2-oxo-,methylester,(S)-(9CI) involves its interaction with molecular targets through its functional groups. The methoxycarbonyl group and the oxazinone ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may act as an inhibitor or modulator of specific enzymes or receptors, depending on its structure and the nature of the target .
Comparison with Similar Compounds
2H-1,3-Oxazine-4-carboxylicacid,tetrahydro-2-oxo-,methylester,(S)-(9CI) can be compared with other similar compounds, such as:
2,3-Dihydrobenzo[e][1,3]oxazin-4-one: This compound has a similar oxazinone ring but with different substituents, leading to distinct properties and applications.
Tetrahydro-1,3-oxazin-2-thione:
1,3-Oxazinan-2-ones: These compounds have a similar core structure but may differ in their substituents and functional groups, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
124754-46-7 |
---|---|
Molecular Formula |
C6H9NO4 |
Molecular Weight |
0 |
Synonyms |
2H-1,3-Oxazine-4-carboxylicacid,tetrahydro-2-oxo-,methylester,(S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.